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Compound of Interest

Compound Name:
3-(Allyloxy)piperidine

hydrochloride

CAS No.: 1185297-03-3

Cat. No.: B1521418 Get Quote

Executive Summary & Chemical Profile
3-(Allyloxy)piperidine Hydrochloride (CAS: 1185297-03-3) is a bifunctional piperidine

scaffold characterized by a secondary amine and an allylic ether at the C3 position. It serves as

a critical intermediate in the synthesis of complex pharmaceutical agents, particularly

macrocyclic kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The molecule's value lies in its orthogonal reactivity:

The Amine (N1): Available for amide coupling, reductive amination, or SNAr reactions.

The Allyl Ether (O-C3): Serves as either a robust protecting group for the C3-hydroxyl or a

functional handle for Ring-Closing Metathesis (RCM) and cross-coupling.
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Property Specification

IUPAC Name 3-(prop-2-en-1-yloxy)piperidine hydrochloride

CAS Number
1185297-03-3 (HCl salt) / 946758-97-0 (Free

base)

Molecular Formula C₈H₁₅NO[1][2][3][4][5][6][7][8] · HCl

Molecular Weight 177.67 g/mol

Appearance White to off-white hygroscopic solid

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in DCM (salt form)

Chirality
Available as Racemate, (R)-enantiomer, or (S)-

enantiomer

Synthetic Methodology
The synthesis of 3-(allyloxy)piperidine hydrochloride is a sequential process prioritizing

enantiomeric purity and yield. The preferred route utilizes N-Boc-3-hydroxypiperidine as the

starting material to prevent N-alkylation side reactions.

Core Synthesis Workflow
The following diagram illustrates the validated synthetic pathway from commercially available

precursors.
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Figure 1: Step-wise synthesis of 3-(Allyloxy)piperidine HCl ensuring regioselectivity.

Detailed Protocol
Step 1: N-Protection (If starting from free amine)
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Rationale: The secondary amine is more nucleophilic than the hydroxyl group. Protection is

mandatory to direct alkylation to the oxygen.

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), DCM.

Procedure: Stir 3-hydroxypiperidine (1.0 eq) with Boc₂O (1.1 eq) and Et₃N (1.2 eq) in DCM at

0°C to RT for 4 hours. Wash with 1M citric acid to remove unreacted amine.

Step 2: O-Allylation (Williamson Ether Synthesis)
Rationale: Sodium hydride (NaH) irreversibly deprotonates the alcohol, forming a highly

nucleophilic alkoxide that attacks allyl bromide.

Protocol:

Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under N₂.

Add N-Boc-3-hydroxypiperidine (1.0 eq) dropwise. Stir for 30 min to ensure H₂ evolution

ceases.

Add Allyl Bromide (1.2 eq) dropwise.

Warm to RT and stir for 3-12 hours.

Quench: Carefully add water at 0°C. Extract with EtOAc.

Critical Control Point: Maintain strictly anhydrous conditions. Water will quench the NaH and

reduce yield.

Step 3: N-Deprotection & Salt Formation
Rationale: Acidic cleavage of the Boc group yields the stable hydrochloride salt.

Protocol:

Dissolve the intermediate in 1,4-Dioxane or EtOAc.

Add 4M HCl (in Dioxane) (5-10 eq).
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Stir at RT.[1][5] The product usually precipitates as a white solid.

Isolation: Filter the solid and wash with diethyl ether to remove organic impurities.

Yield: Typically >90% for this step.[9]

Reactivity & Functionalization Profile
The utility of 3-(allyloxy)piperidine extends beyond a simple building block. It acts as a

bifunctional scaffold allowing for divergent synthesis.

Reactivity Logic Map
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Figure 2: Divergent reactivity profile showing N-functionalization vs. Allyl-functionalization.

Key Reaction Classes
Ring-Closing Metathesis (RCM):

Application: Synthesis of macrocyclic kinase inhibitors.

Mechanism: The N-amine is first acylated with a linker containing a terminal alkene.

Grubbs' catalyst then cyclizes the N-alkene and O-allyl group, locking the piperidine into a

specific conformation (e.g., chair or twist-boat) to fit a binding pocket.
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Pd-Catalyzed Deprotection:

Application: Unmasking the hydroxyl group late-stage.

Mechanism: The allyl group can be removed using Pd(PPh₃)₄ and a scavenger (e.g.,

morpholine), regenerating the 3-hydroxypiperidine. This allows the hydroxyl to be used as

a "masked" polar group to improve solubility after the hydrophobic N-substituent is

attached.

Case Study: Macrocyclic Kinase Inhibitors
A primary application of 3-(allyloxy)piperidine is in the design of macrocyclic inhibitors, such as

those targeting JAK2 or ALK kinases.

Problem: Linear piperidine drugs often suffer from high entropic penalties upon binding to the

ATP pocket. Solution: Macrocyclization reduces this penalty and improves selectivity.

Experimental Workflow (Conceptual):

Scaffold Assembly: React 3-(allyloxy)piperidine with a 2,4-dichloropyrimidine (SNAr).

Linker Attachment: Attach a vinyl-containing aniline to the pyrimidine.

Cyclization: Treat the di-olefin intermediate with Grubbs II catalyst (5 mol%) in DCM at reflux.

Result: A fused macrocycle where the piperidine oxygen is tethered to the pyrimidine core,

restricting rotation.

Technical Note: The stereochemistry at the C3 position ((R) vs (S)) dictates the vector of the

allyl group, determining whether the macrocyclization is geometrically feasible.

Handling & Safety
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere

(Argon/Nitrogen).

Stability: The allyl ether is stable to basic, acidic (non-Lewis acid), and oxidative conditions,

but sensitive to strong electrophiles (e.g., Bromine) which will add across the double bond.

Safety: Treat as a standard irritant. Wear gloves and eye protection.[2] Avoid inhalation of

dust.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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